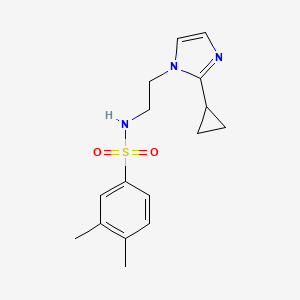

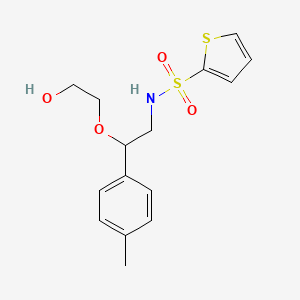

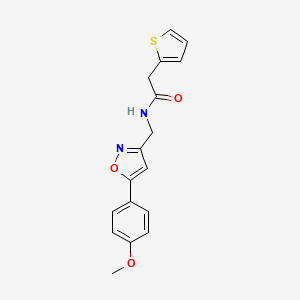

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)thiophene-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)thiophene-2-sulfonamide, commonly known as HET0016, is a chemical compound that has been extensively studied for its potential therapeutic applications. HET0016 is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase, which plays a key role in the regulation of blood pressure and renal function.

Applications De Recherche Scientifique

Organic Synthesis and Chemical Reactions

N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)thiophene-2-sulfonamide may be involved in complex organic synthesis processes or serve as a precursor in the synthesis of various compounds. For example, the aza-Payne rearrangement of N-activated 2-aziridinemethanols, leading to the formation of epoxy sulfonamides and functionalized 1,2-amino alcohols, demonstrates the utility of sulfonamide derivatives in synthetic organic chemistry (Ibuka, 1998). Similarly, ethyl glyoxylate N-tosylhydrazone has been identified as an excellent sulfonyl anion surrogate in base-catalyzed conjugate addition reactions for the synthesis of functionalized sulfones, highlighting the role of sulfonamide derivatives in facilitating sulfa-Michael reactions (Fernández et al., 2014).

Material Science and Polymer Research

In material science, the incorporation of sulfonamide derivatives into polymers can lead to the development of novel materials with unique properties. For instance, the synthesis of well-defined thioether-functional poly(ethylene glycol) through copolymerization with methyl-thioether moieties, such as 2-(methylthio)ethyl glycidyl ether, showcases the potential of sulfonamide derivatives in creating oxidation-responsive and "clickable" polymers for medical and technological applications (Herzberger et al., 2016).

Environmental Studies and Biodegradation

Sulfonamide derivatives also play a role in environmental studies, particularly in the biotransformation and degradation of persistent organic pollutants. Research on the uptake, translocation, and metabolism of N-ethyl perfluorooctanesulfonamide (N-EtFOSA) in plants suggests that sulfonamide derivatives can undergo in vivo metabolism, leading to the formation of various perfluoroalkane sulfonates, including shorter-chain derivatives (Zhao et al., 2018). This indicates the environmental relevance of sulfonamide derivatives in understanding the fate and transformation of chemicals in biological systems.

Propriétés

IUPAC Name |

N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO4S2/c1-12-4-6-13(7-5-12)14(20-9-8-17)11-16-22(18,19)15-3-2-10-21-15/h2-7,10,14,16-17H,8-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHPSDQRPZQAANM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC=CS2)OCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Hydrazinyl-8-methyl-8-azabicyclo[3.2.1]octane dihydrochloride](/img/structure/B2846373.png)

![2-(2-Fluorophenyl)-[1,2,4]triazolo[1,5-A]pyridine-6-carboxylic acid](/img/structure/B2846378.png)

![1-{[1-(3-ethylphenyl)-5-pyridin-3-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-phenylpiperazine](/img/structure/B2846384.png)

![7-Chloro-2-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B2846386.png)

![2,3-diethoxy-6-isobutyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B2846389.png)

![N-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2846390.png)